molecular formula C16H13N3O2 B2588523 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide CAS No. 848739-94-6

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Cat. No. B2588523
CAS RN: 848739-94-6
M. Wt: 279.299
InChI Key: LOHKEIFGMCWOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis processes for compounds similar to “4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide” often involve acylation reactions followed by Michael addition. For instance, derivatives were synthesized through acylation with maleic or citraconic anhydrides, highlighting regioselective formation for 3-methyl substituted derivatives.


Molecular Structure Analysis

Structural analysis is crucial for understanding the interactions and potential reactions of this compound. The crystal structure of a novel compound synthesized from 2-hydroxypyridine and chloroacetic acid provides insights into the molecular conformations that could be expected for similar compounds.


Chemical Reactions Analysis

Research on derivatives indicates a variety of reactions, such as the sequential reaction of amino acid methyl esters with readily available acetates, leading to cyclization and Michael-type addition, showcasing the reactivity of these compounds under basic conditions.


Physical And Chemical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are fundamental for practical applications. The chemical properties, including reactivity with other compounds and stability, are critical for determining the compound’s applications.

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its potential in inhibiting the growth of various human solid tumor cell lines and leukemia HL-60 cell lines. Derivatives of this compound, particularly those with a carboxylate group, have shown promising antitumor activity, outperforming even established drugs like temozolomide in some cases . The enhanced water solubility of these derivatives also contributes to their potential as effective antitumor agents.

Synthesis of Heterocyclic Compounds

The structural framework of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is valuable for the synthesis of various heterocyclic compounds. These compounds are of special interest in medicinal chemistry due to their broad spectrum of biological activities, including antitumor properties . The development of new synthetic methodologies around this compound could lead to the discovery of potent molecules with higher specificity and lower toxicity.

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. This application is crucial in the context of oxidative stress-related diseases, where the compound’s ability to neutralize free radicals can be leveraged to develop therapeutic agents .

Antibacterial Activity

Studies have shown that certain N-derivatives of this compound possess strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their activity has been reported to exceed that of traditional antibiotics like ampicillin and streptomycin by a considerable margin . This opens up avenues for the development of new antibacterial drugs.

Inhibition of BRD4

The compound has been used to synthesize derivatives that inhibit BRD4, a protein that plays a key role in regulating gene expression. The inhibitory effects of these compounds on BRD4 have been quantified, showing potential for the treatment of diseases where BRD4 is implicated .

Combination Therapies

Finally, the compound is being explored for its use in combination therapies. By pairing it with other anticancer drugs, researchers aim to overcome resistance mechanisms in tumor cells and enhance the overall therapeutic effect .

Mechanism of Action

While the exact mechanism of action for “4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide” is not specified, related compounds have been shown to induce DNA damage in MCF-7 cells .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(3-methyl-4-oxophthalazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)10-6-8-11(9-7-10)15(17)20/h2-9H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHKEIFGMCWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

CAS RN

848739-94-6
Record name 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.